molecular formula C9H12N2OS2 B8046529 7,7-dimethyl-2-methylsulfanyl-1,6-dihydrothieno[3,2-d]pyrimidin-4-one

7,7-dimethyl-2-methylsulfanyl-1,6-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No.: B8046529
M. Wt: 228.3 g/mol
InChI Key: LYWKJYIWPPQUMW-UHFFFAOYSA-N
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Description

The compound with the identifier “7,7-dimethyl-2-methylsulfanyl-1,6-dihydrothieno[3,2-d]pyrimidin-4-one” is a chemical substance listed in the PubChem database. This compound is used in various scientific research applications and has unique properties that make it valuable in different fields.

Preparation Methods

The preparation methods for 7,7-dimethyl-2-methylsulfanyl-1,6-dihydrothieno[3,2-d]pyrimidin-4-one involve synthetic routes and reaction conditions that are specific to its chemical structure. Industrial production methods may vary, but typically involve the use of specialized equipment and controlled environments to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

7,7-dimethyl-2-methylsulfanyl-1,6-dihydrothieno[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome and the specific properties of the compound. Major products formed from these reactions can vary, but they often include derivatives that retain the core structure of this compound.

Scientific Research Applications

7,7-dimethyl-2-methylsulfanyl-1,6-dihydrothieno[3,2-d]pyrimidin-4-one is used in a wide range of scientific research applications, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or catalyst in various reactions. In biology, it could be used to study cellular processes or as a marker in imaging studies. In medicine, it may have potential therapeutic applications, while in industry, it could be used in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action for 7,7-dimethyl-2-methylsulfanyl-1,6-dihydrothieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways This interaction can lead to various effects, depending on the context in which the compound is used

Comparison with Similar Compounds

7,7-dimethyl-2-methylsulfanyl-1,6-dihydrothieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties, but this compound may have distinct features that make it more suitable for certain applications. Some similar compounds include CID 2632, CID 6540461, CID 5362065, and CID 5479530 .

Properties

IUPAC Name

7,7-dimethyl-2-methylsulfanyl-1,6-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS2/c1-9(2)4-14-5-6(9)10-8(13-3)11-7(5)12/h4H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWKJYIWPPQUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSC2=C1NC(=NC2=O)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CSC2=C1NC(=NC2=O)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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